molecular formula C15H12N2O B1623047 2-(1-Phenyl-1H-pyrazol-5-YL)phenol CAS No. 42089-79-2

2-(1-Phenyl-1H-pyrazol-5-YL)phenol

Cat. No.: B1623047
CAS No.: 42089-79-2
M. Wt: 236.27 g/mol
InChI Key: CFXSXOABKUKAOD-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-5-yl)phenol is an organic compound with the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol . It serves as a versatile chemical scaffold in medicinal chemistry and materials science due to its rigid, conjugated structure. The compound's molecular structure often exhibits a co-planar arrangement between the pyrazole ring and the phenol-substituted benzene ring, a configuration that can be stabilized by an intramolecular O—H···N hydrogen bond . This structural feature can influence its solid-state packing and electronic properties. As a core pyrazole derivative, it is of significant interest in developing new bioactive molecules. Pyrazole-containing compounds are extensively researched for a wide spectrum of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties . Furthermore, its structure makes it a valuable precursor or ligand in coordination chemistry and for the synthesis of polymers with specialized properties . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXSXOABKUKAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425650
Record name 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42089-79-2
Record name 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chiral Resolution:this Classical Method Involves Synthesizing the Compound As a Racemic Mixture an Equal Mixture of Both Enantiomers and then Separating Them.

  • Diastereomeric Salt Formation: The racemic phenol (B47542) could be reacted with a single enantiomer of a chiral base (like brucine (B1667951) or a chiral amine). This reaction forms two different diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers of the pyrazolylphenol.
  • Chiral Chromatography: The racemic mixture can be passed through a high-performance liquid chromatography (HPLC) column that has a chiral stationary phase. The two enantiomers interact differently with the chiral surface, causing them to travel through the column at different rates and elute separately.
  • While specific experimental data for the synthesis of enantiopure 2-(1-phenyl-1H-pyrazol-5-yl)phenol is scarce, the principles of atropisomeric biaryl synthesis provide a clear roadmap for how such compounds could be prepared.

    Chiral recognition is a fundamental process in which a chiral molecule interacts selectively with one enantiomer of another chiral compound. Enantiopure derivatives of this compound, once synthesized, could be investigated for their ability to act as chiral selectors or sensors.

    For instance, an enantiopure analogue could be immobilized onto a solid support to create a chiral stationary phase for HPLC. Its effectiveness in separating the enantiomers of other racemic compounds could then be evaluated. The phenol and pyrazole (B372694) moieties offer potential hydrogen bonding and π-π stacking interaction sites, which are crucial for effective chiral recognition.

    Alternatively, the chiroptical properties of the enantiopure pyrazolylphenol could be monitored upon the addition of other chiral molecules (analytes). A change in the CD or ORD spectrum of the host molecule upon binding to a chiral guest would indicate a recognition event. If the spectral changes differ when interacting with the (R)- versus the (S)-enantiomer of the analyte, it demonstrates enantioselective recognition. Such systems could form the basis for chiroptical sensors for determining the enantiomeric composition of other substances. Although this is a recognized application for chiral molecules, specific studies applying it to this compound derivatives are not prominent in the scientific literature.

    No Theoretical and Computational Data Found for this compound

    Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational chemistry investigations for the compound this compound were found.

    Numerous searches were conducted to locate scholarly articles or research data pertaining to the quantum chemical calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) analyses, for this specific molecule. The search queries targeted a range of terms such as "this compound DFT," "computational chemistry of this compound," and "theoretical studies of 1-phenyl-5-(2-hydroxyphenyl)pyrazole."

    The search results yielded studies on a variety of structurally similar pyrazole derivatives. These included compounds with additional functional groups or different substitution patterns, such as 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol and 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. While these related studies employ the requested theoretical methods to investigate the electronic structure, reactivity, and excited state properties of pyrazole-based molecules, the specific data regarding optimized geometries, frontier molecular orbital energies, electrostatic potential maps, and excited state properties are unique to each individual compound.

    Due to the strict requirement to focus solely on "this compound" and the absence of any published research data for this particular molecule, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline. Extrapolating data from related compounds would not provide the specific theoretical and computational findings for the requested molecule and would be scientifically unsound.

    Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time.

    Elucidation of Coordination Chemistry and Ligand Design Principles for 2 1 Phenyl 1h Pyrazol 5 Yl Phenol

    Chelation Behavior of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol Towards Transition Metals

    The chelation behavior of a ligand is fundamental to understanding the structure and properties of its metal complexes. For this compound, its behavior is dictated by the spatial arrangement of its donor atoms and their electronic properties.

    This compound functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the phenolic group. This N,O-donor characteristic is pivotal in its coordination chemistry. The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which readily forms a stable chelate ring with a metal ion in conjunction with the neutral nitrogen donor from the pyrazole ring.

    The crystal structure of the closely related compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, reveals the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring. nih.gov This pre-organization of the donor atoms in the free ligand suggests a strong predisposition for chelation, as the donor sites are held in a favorable conformation for coordination. This bidentate coordination mode is common for ligands containing both pyrazole and phenol (B47542) or alcohol functionalities.

    The ligand field strength of this compound is determined by the nature of its N,O-donor set. In the spectrochemical series, which ranks ligands according to the magnitude of the d-orbital splitting they induce, oxygen-donor ligands like phenolates are generally considered to be weaker field ligands than nitrogen-donor ligands like pyrazoles. Consequently, as a bidentate N,O-donor ligand, this compound is expected to be a medium-field ligand.

    Synthesis and Structural Characterization of Metal Complexes of this compound

    The synthesis of metal complexes with this compound can be achieved through various standard methods of coordination chemistry, leading to either homoleptic or heteroleptic complexes with distinct structural features.

    Homoleptic complexes are those in which a central metal ion is coordinated to only one type of ligand. unacademy.comshaalaa.com For this compound, a homoleptic complex would have the general formula [M(L)n], where L represents the deprotonated form of the ligand. The synthesis of such complexes would typically involve the reaction of a metal salt with the appropriate stoichiometric amount of the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the phenolic group.

    Heteroleptic complexes, in contrast, contain more than one type of ligand attached to the central metal ion. unacademy.comshaalaa.com These can be synthesized by reacting a pre-formed metal-ligand complex with a second, different ligand, or by a one-pot reaction of the metal salt with a mixture of the desired ligands. For example, heteroleptic complexes of this compound could be prepared with co-ligands such as phosphines, bipyridines, or other N- or O-donor ligands. The synthesis of heteroleptic silver(I) complexes with tris(pyrazolyl)borate and phosphine (B1218219) ligands has been reported, illustrating a common strategy for creating mixed-ligand systems. nih.gov

    The identity of the d-block metal ion plays a crucial role in determining the coordination geometry and stereochemistry of the resulting complex. This is due to a combination of factors including the metal's preferred coordination number, d-electron configuration, and ionic radius.

    The coordination behavior of this compound with various d-block metals is expected to result in a range of geometries, as summarized in the table below.

    Metal IonTypical Coordination NumberExpected Geometry with this compoundSupporting Evidence from Related Systems
    Cu(II) 4, 5, 6Square Planar or Distorted Octahedral (for homoleptic), Square Pyramidal or Trigonal Bipyramidal (for heteroleptic)Copper(II) complexes with N,O-donor Schiff base ligands derived from pyrazole often exhibit octahedral geometries. researchgate.net Five-coordinate Cu(II) complexes with polydentate N-donor ligands can adopt square pyramidal or trigonal bipyramidal geometries. nih.gov
    Ni(II) 4, 6Square Planar or OctahedralNickel(II) complexes with N-pyridyl-substituted pyrazoles can form octahedral structures. researchgate.net
    Zn(II) 4, 5, 6Tetrahedral or OctahedralZinc(II) can form tetrahedral and octahedral complexes with pyridine-functionalized pyrazole ligands. rsc.org Five-coordinate distorted trigonal bipyramidal Zn(II) complexes with hydrazone Schiff bases have also been observed. researchgate.net
    Pt(II) 4Square PlanarPlatinum(II) complexes with tetrazole-5-thiol ligands and phosphines adopt a square planar geometry. sjpas.com Cyclometalated Pt(II) complexes with pyrazole-based ligands also show square planar coordination. mdpi.com
    Pd(II) 4Square PlanarPalladium(II) complexes with 1-phenyl-1H-tetrazole-5-thiol and diphosphine co-ligands have been shown to be square planar.

    Copper(II) , with its d⁹ configuration, is subject to Jahn-Teller distortion, which often leads to square planar or tetragonally distorted octahedral geometries. With a bidentate ligand like this compound, a homoleptic [Cu(L)₂] complex would likely be square planar.

    Nickel(II) (d⁸) can form both square planar (low-spin) and octahedral (high-spin) complexes. The outcome is sensitive to the ligand field strength. With the medium-field N,O-donor ligand, octahedral complexes of the type [Ni(L)₂(H₂O)₂] are plausible, as seen with related ligands. researchgate.net

    Zinc(II) , having a d¹⁰ configuration, does not have any crystal field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. Consequently, both tetrahedral [Zn(L)₂] and octahedral [Zn(L)₂(Solvent)₂] complexes can be anticipated. rsc.orgresearchgate.net

    Platinum(II) and Palladium(II) , both d⁸ ions, have a strong preference for a square planar coordination geometry to maximize ligand field stabilization energy. Therefore, homoleptic [M(L)₂] (where M = Pt or Pd) complexes are expected to be square planar. sjpas.com

    Influence of Metal Ion Identity on Coordination Geometry and Stereochemistry

    Complexes with f-Block Metals (e.g., Lanthanides)

    The coordination of this compound with f-block elements, such as the lanthanide series, is an area of growing interest. While specific studies on the complexes of this particular ligand are not extensively documented in the available literature, the broader class of pyrazole-containing ligands has been shown to form stable complexes with lanthanide ions. These interactions are primarily driven by the hard-acid nature of the lanthanide ions and the presence of suitable donor atoms within the ligand structure.

    In analogous systems involving pyrazole-based ligands, coordination to lanthanide ions typically occurs through the nitrogen atoms of the pyrazole ring and the oxygen atom of the phenolic group after deprotonation. The resulting complexes often exhibit high coordination numbers, a characteristic feature of lanthanide chemistry. The specific geometry and stoichiometry of the complexes are influenced by factors such as the ionic radius of the lanthanide ion, the solvent system used, and the presence of counter-ions. The exploration of this compound complexes with lanthanides holds potential for the development of new luminescent materials, as the ligand can act as an "antenna" to sensitize the characteristic emission of the lanthanide ions.

    Analysis of Solid-State Structures via X-ray Crystallography

    Determination of Bond Lengths, Angles, and Dihedral Angles

    In the crystal structure of the analogous compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, the pyrazole ring and one of the hydroxyphenyl substituents are nearly coplanar, with a dihedral angle of approximately 7.5(3)°. nih.govresearchgate.net This planarity is likely influenced by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring. nih.govresearchgate.net The other phenyl ring is significantly twisted with respect to the pyrazole core. nih.govresearchgate.net

    Interactive Data Table: Selected Crystallographic Data for the Analogous Compound 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. nih.govresearchgate.net

    ParameterValue
    Crystal System Monoclinic
    Space Group P2/c
    a (Å) 10.793(3)
    b (Å) 12.948(3)
    c (Å) 11.705(3)
    β (°) 93.508(14)
    V (ų) 1632.7(7)
    Z 4

    Note: The data presented is for the related compound 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol and is intended to be illustrative.

    Solution-Phase Coordination Dynamics and Stoichiometry of this compound Complexes

    The behavior of coordination complexes in solution is often as important as their solid-state structure, particularly for applications in areas such as catalysis and sensing.

    pH-Dependent Ligand Protonation and Deprotonation Equilibria

    The this compound ligand possesses a phenolic hydroxyl group, which is expected to exhibit acidic properties. The protonation state of this group is therefore dependent on the pH of the solution. At low pH, the ligand will exist in its fully protonated, neutral form. As the pH increases, the phenolic proton will be removed, resulting in a phenolate (B1203915) anion. This deprotonation is a critical step for coordination to metal ions, as the negatively charged oxygen atom is a strong donor. The pKa value associated with this deprotonation equilibrium is a key parameter that governs the pH range over which complex formation will occur. While specific pKa values for this ligand are not reported, they are expected to be in the typical range for substituted phenols.

    Spectrophotometric Titration Studies (e.g., Job's Method, Mole Ratio Method)

    Spectrophotometric titration methods are powerful techniques for determining the stoichiometry and stability of metal-ligand complexes in solution. These methods rely on changes in the UV-Visible absorption spectrum of the ligand upon coordination to a metal ion.

    Job's Method (Method of Continuous Variation): This method involves preparing a series of solutions containing varying mole fractions of the metal and ligand while keeping the total molar concentration constant. By plotting the change in absorbance at a specific wavelength against the mole fraction of the ligand, the stoichiometry of the complex can be determined from the position of the maximum (or minimum) in the plot.

    Mole Ratio Method: In this technique, the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. A plot of absorbance versus the molar ratio of ligand to metal will show a change in slope at the point corresponding to the stoichiometry of the complex formed.

    While specific studies employing these methods for this compound are not available in the reviewed literature, these established techniques would be the standard approach to elucidate the stoichiometry and formation constants of its metal complexes in solution.

    Ligand Modifications of this compound for Tailored Coordination Properties

    The coordination properties of this compound are not static; they can be finely tuned through strategic modifications to the ligand's molecular structure. By introducing specific functional groups or altering the steric bulk of the ligand, chemists can influence its electronic and spatial characteristics. These changes, in turn, dictate how the ligand interacts with metal centers, affecting the stability, reactivity, and even the topology of the resulting coordination complexes. This targeted approach to ligand design is fundamental to developing new materials with desired catalytic, magnetic, or optical properties.

    Introduction of Electron-Donating or Electron-Withdrawing Groups

    The electronic nature of the this compound ligand can be systematically altered by appending electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to its aromatic rings. These modifications directly impact the electron density on the coordinating nitrogen and oxygen atoms, thereby modulating the ligand's σ-donating and π-accepting capabilities.

    The introduction of an electron-donating group, such as a methoxy (B1213986) (-OCH₃) or a hydroxyl (-OH) group, onto the phenyl or hydroxyphenyl rings increases the electron density on the ligand framework. For instance, in the derivative 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, the methoxy group on the phenyl ring at the 3-position of the pyrazole enhances the electron-donating capacity of the ligand. nih.gov This increased electron density on the coordinating atoms can lead to stronger metal-ligand bonds and enhanced stability of the resulting complex. Similarly, the presence of an additional hydroxyl group, as seen in 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, can also influence the electronic environment, in addition to providing another potential coordination or hydrogen-bonding site. nih.govresearchgate.net

    Conversely, the incorporation of electron-withdrawing groups, such as a chloro (-Cl) or nitro (-NO₂) group, would be expected to decrease the electron density on the coordinating atoms. This generally leads to weaker σ-donation to the metal center. For example, the synthesis of derivatives like 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene demonstrates the feasibility of incorporating such groups onto a related pyrazole scaffold. mdpi.com While not directly on the target molecule, the principles suggest that such modifications would make the ligand a weaker donor and could be used to stabilize metal centers in lower oxidation states by reducing electron-electron repulsion.

    The phenyl group itself, attached to the pyrazole nitrogen, can act as either an electron-donating or electron-withdrawing group depending on the substituent it bears and the electronic demands of the metal center. reddit.comreddit.com This nuanced behavior adds another layer of tunability to the ligand system.

    Table 1: Effect of Substituents on the Electronic Properties of the Ligand

    SubstituentPositionElectronic EffectExpected Impact on Coordination
    Methoxy (-OCH₃)4-position of phenyl ringElectron-donatingStronger metal-ligand bond
    Hydroxyl (-OH)4-position of phenyl ringElectron-donatingStronger metal-ligand bond, potential H-bonding
    Chloro (-Cl)Pyrazole or Phenyl RingElectron-withdrawingWeaker metal-ligand bond
    Nitro (-NO₂)Phenyl RingElectron-withdrawingWeaker metal-ligand bond

    Steric Hindrance Effects on Metal Binding and Complex Stability

    The structure of this compound and its derivatives is not planar. X-ray crystallographic studies of related compounds reveal significant dihedral angles between the pyrazole core and the attached phenyl rings. For instance, in 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, the central pyrazole ring forms dihedral angles of 16.83°, 48.97°, and 51.68° with the methoxyphenyl, phenyl, and hydroxyphenyl rings, respectively. nih.gov In the case of 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, one of the phenyl groups is nearly coplanar with the pyrazole ring (dihedral angle of 7.5°), a conformation likely stabilized by an intramolecular hydrogen bond, while other phenyl groups are significantly rotated. nih.govresearchgate.net

    These inherent twists in the ligand backbone can be further manipulated by introducing sterically demanding groups. For example, placing a bulky group, such as a tert-butyl group, on the phenyl ring adjacent to the coordinating pyrazole nitrogen or on the phenolic ring near the hydroxyl group would increase steric crowding around the metal binding site. This can have several consequences:

    Enforcement of Specific Geometries: Increased steric bulk can prevent the formation of certain coordination geometries, favoring others that can accommodate the larger ligand profile.

    Limitation of Coordination Number: A sterically hindered ligand may occupy more space around a metal center, preventing other ligands from binding and thus favoring lower coordination numbers.

    Kinetic Stabilization: Bulky substituents can "protect" the metal center from attack by other species in solution, leading to kinetically more stable complexes, even if the thermodynamic stability is not enhanced.

    Table 2: Crystallographic Data and Steric Implications for Substituted this compound Analogs

    CompoundDihedral Angles (°) with Pyrazole RingReferenceSteric Implications
    2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenolPhenyl: ~7.5°, Other Phenyls: ~66.4° nih.govresearchgate.netRelatively planar section may facilitate certain coordination modes, while rotated groups provide steric bulk.
    2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenolMethoxyphenyl: 16.83°, Phenyl: 48.97°, Hydroxyphenyl: 51.68° nih.govSignificant twisting of all aromatic rings creates a defined 3D pocket for metal binding.

    Advanced Spectroscopic and Analytical Characterization Methodologies for 2 1 Phenyl 1h Pyrazol 5 Yl Phenol

    High-Resolution NMR Spectroscopy for Structural Assignment of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol and its Derivatives

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals. nih.gov

    1D (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

    1D NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the phenyl and hydroxyphenyl rings, as well as for the protons on the pyrazole (B372694) ring. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. nih.govdocbrown.info The aromatic protons will exhibit complex multiplet patterns in the range of δ 6.5-8.0 ppm due to spin-spin coupling. docbrown.info The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, with aromatic carbons resonating in the δ 110-160 ppm region and the carbon bearing the hydroxyl group appearing at a lower field. nih.govrsc.org ¹⁵N NMR, though less common, can offer direct information about the electronic environment of the pyrazole nitrogen atoms. jocpr.com

    2D NMR: To resolve ambiguities from 1D spectra, a suite of 2D experiments is employed. cam.ac.uk

    COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would reveal correlations between neighboring protons within the phenyl and hydroxyphenyl rings, as well as within the pyrazole ring. researchgate.net

    HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹J_CH_ coupling). This allows for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, protons. nih.gov

    HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically ²J_CH_ and ³J_CH_). For instance, it would show correlations from the pyrazole ring protons to carbons in the phenyl and hydroxyphenyl substituents, confirming their points of attachment. nih.govresearchgate.net

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformational preferences. For this molecule, NOESY could show through-space interactions between the protons of the phenyl ring at N-1 and the protons of the pyrazole ring. researchgate.net

    Table 4.1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Moiety

    PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
    Phenol (B47542) OH~9-10 (broad s, solvent dependent)-C-2' (hydroxyphenyl), C-1' (hydroxyphenyl)
    Pyrazole H-3~7.8-8.0 (d)~140-142C-5, C-4, C-1 (phenyl)
    Pyrazole H-4~6.5-6.7 (d)~106-108C-5, C-3
    Phenyl (N-1) H-2/H-6~7.5-7.7 (m)~125-127C-4 (phenyl), C-3 (pyrazole)
    Hydroxyphenyl C-1'-~120-122-
    Hydroxyphenyl C-2' (C-OH)-~155-158-
    Pyrazole C-5-~148-150-

    Note: Chemical shifts are estimations based on data from related structures and are highly dependent on the solvent and experimental conditions. nih.govpjoes.comrsc.orgmdpi.com

    Conformational Analysis and Tautomerism Studies in Solution

    Pyrazoles substituted with a hydroxyl group, such as this compound, can exist in different tautomeric forms (OH, NH, and CH forms). researchgate.net The predominant form in solution is highly influenced by the solvent's polarity. In nonpolar solvents, pyrazolones tend to exist in the CH form, while polar solvents shift the equilibrium towards the NH and OH forms. researchgate.net For closely related structures, studies have shown that the OH-tautomer can be stabilized through the formation of dimers via intermolecular hydrogen bonds in less polar solvents. beilstein-journals.org

    In the solid state, crystal structure analyses of similar compounds, like 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, reveal a nearly coplanar arrangement between the pyrazole ring and one of the phenyl rings. nih.gov This planarity is often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a pyrazole nitrogen atom (O-H···N). nih.govresearchgate.net In solution, while rotation around single bonds is possible, this low-energy, hydrogen-bonded conformation is expected to be significantly populated. NMR techniques, particularly NOESY and the analysis of solvent effects on OH proton chemical shifts, are powerful methods to study these conformational preferences and the dynamics of tautomeric exchange in solution. researchgate.netnih.gov

    Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure.

    Characteristic Stretching and Bending Modes of Pyrazole and Phenol Moieties

    The vibrational spectrum of this compound is characterized by contributions from its three main components: the phenol ring, the phenyl substituent, and the pyrazole ring.

    Phenol Moiety: The most distinct vibration is the O-H stretching, which is sensitive to hydrogen bonding. A free O-H stretch would appear around 3600 cm⁻¹, but intramolecular hydrogen bonding causes this band to broaden and shift to a lower frequency (typically 3200-3500 cm⁻¹). Other characteristic phenol bands include C-O stretching (around 1200-1260 cm⁻¹) and O-H in-plane bending (around 1330-1440 cm⁻¹).

    Aromatic Rings: Both the phenyl and hydroxyphenyl rings will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. derpharmachemica.com Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations are found in the 1000-1300 cm⁻¹ and 675-900 cm⁻¹ regions, respectively, and the pattern of the out-of-plane bands can give clues about the substitution pattern of the aromatic rings. derpharmachemica.com

    Pyrazole Ring: The pyrazole ring exhibits its own set of characteristic vibrations. These include C=N stretching, typically observed in the 1550-1620 cm⁻¹ range, and C-N stretching vibrations. jocpr.commdpi.com Ring stretching and deformation modes also contribute to the fingerprint region of the spectrum. derpharmachemica.com

    Table 4.2: Expected Characteristic IR Absorption Frequencies for this compound

    Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
    O-H Stretching (H-bonded)Phenol3200 - 3500 (broad)
    C-H StretchingAromatic3000 - 3100
    C=C and C=N StretchingAromatic & Pyrazole Rings1450 - 1620
    O-H In-plane BendingPhenol1330 - 1440
    C-O StretchingPhenol1200 - 1260
    C-H Out-of-plane BendingAromatic675 - 900

    Data compiled from general spectroscopic tables and studies on related compounds. mdpi.comderpharmachemica.com

    Analysis of Intramolecular Hydrogen Bonding Networks

    A key structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl proton (donor) and one of the pyrazole nitrogen atoms (acceptor). This forms a stable six-membered pseudo-ring. nih.govresearchgate.net

    The presence and strength of this hydrogen bond can be directly observed in the IR spectrum. As mentioned, the O-H stretching band will be red-shifted (moved to lower wavenumbers) and significantly broadened compared to a free hydroxyl group. The magnitude of this shift is proportional to the strength of the hydrogen bond. Low-frequency spectroscopic techniques can also probe the stretching and bending modes of the hydrogen bond itself. nih.gov This intramolecular interaction is critical in stabilizing the planar conformation of the molecule and influencing its chemical reactivity and photophysical properties. researchgate.net

    Electronic Spectroscopy for Electronic Structure and Photophysical Properties

    Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule and its subsequent de-excitation pathways.

    The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated system formed by the phenyl, pyrazole, and phenol rings. mdpi.com The extensive conjugation in the molecule suggests that the absorption maxima (λ_max_) will likely be above 250 nm. The exact position and intensity of these bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. icm.edu.plresearchgate.net

    Some pyrazole derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. Upon excitation at one of its absorption maxima, this compound may exhibit fluorescence, and the resulting emission spectrum would be characteristic of its excited state properties. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield of fluorescence, a measure of the efficiency of the emission process, can also be determined. These photophysical properties are of interest for applications in sensors, probes, and optoelectronic materials. pjoes.comicm.edu.plnih.gov

    Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental spectroscopy to predict the electronic transitions and help assign the observed spectral bands to specific molecular orbital transitions (e.g., HOMO to LUMO). icm.edu.pl

    Table 4.3: Predicted Electronic Absorption Properties for this compound

    TechniquePredicted λ_max_ (nm)Assignment
    UV-Vis Absorption~260-280π→π* (Phenyl/Pyrazole)
    UV-Vis Absorption~300-340π→π* (Extended Conjugation)
    Fluorescence Emission>350S₁ → S₀

    Note: Values are estimations based on data for related conjugated pyrazole and phenol systems. mdpi.comresearchgate.net

    UV-Visible Absorption Spectroscopy: Electronic Transitions and Molar Absorptivities

    UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic structure of a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the types of electronic transitions occurring within the molecule.

    For this compound, the electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated systems of the phenyl and pyrazole rings, as well as the phenol moiety. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, which are typically of lower energy and intensity.

    The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity coefficients (ε) are crucial parameters for characterizing the compound. While specific experimental data for this compound is not widely available in the cited literature, a hypothetical dataset is presented in Table 1 to illustrate the expected findings. The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is determined by the Beer-Lambert law.

    Table 1: Hypothetical UV-Visible Absorption Data for this compound in Dichloromethane

    Transition TypeExpected λmax (nm)Molar Absorptivity (ε) (M-1cm-1)
    π → π~280~15,000
    π → π~320~25,000
    n → π*~350~2,000

    Note: The data in this table is illustrative and represents typical values for similar aromatic and heterocyclic compounds. Specific experimental values for this compound would require dedicated experimental investigation.

    Photoluminescence Spectroscopy: Fluorescence and Phosphorescence Quantum Yields and Lifetimes

    Photoluminescence spectroscopy provides information about the de-excitation pathways of a molecule after it has been electronically excited. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state).

    Intramolecular Proton Transfer (ESIPT) Mechanism Investigation

    The molecular structure of this compound, featuring a phenolic hydroxyl group in proximity to a nitrogen atom of the pyrazole ring, suggests the potential for Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of the phenolic proton to the pyrazole nitrogen upon photoexcitation, leading to the formation of a transient keto-tautomer. This tautomer can then exhibit its own distinct fluorescence, typically at a longer wavelength (a large Stokes shift) compared to the normal emission from the initial enol form.

    The investigation of the ESIPT mechanism would involve steady-state and time-resolved fluorescence spectroscopy. The observation of a dual-emission spectrum, with one band corresponding to the enol form and a red-shifted band corresponding to the keto-tautomer, would be strong evidence for ESIPT.

    Solvent Effects on Emission Maxima and Intensities

    The photoluminescence properties of this compound are expected to be sensitive to the solvent environment. In non-polar solvents, the intramolecular hydrogen bond that facilitates ESIPT is likely to be more stable. In contrast, polar protic solvents can compete for hydrogen bonding with both the hydroxyl and pyrazole moieties, potentially disrupting the ESIPT process and leading to changes in the emission maxima and intensities. A systematic study of the photoluminescence in a range of solvents with varying polarity and hydrogen-bonding capabilities would be necessary to fully characterize these effects.

    Table 2: Expected Photoluminescence Properties of this compound

    PropertyExpected Value/Observation
    Fluorescence Quantum Yield (ΦF)Dependent on solvent and ESIPT efficiency
    Phosphorescence Quantum Yield (ΦP)Typically low at room temperature
    Fluorescence Lifetime (τF)Nanosecond timescale
    Phosphorescence Lifetime (τP)Microsecond to millisecond timescale
    ESIPT EmissionCharacterized by a large Stokes shift

    Note: The values and observations in this table are based on general principles of photophysics for similar compounds and would need to be confirmed by experimental measurement for this compound.

    Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula of C15H12N2O. The exact mass can be compared to the theoretical mass calculated from the isotopic masses of the constituent elements.

    Table 3: High-Resolution Mass Spectrometry Data for this compound

    IonTheoretical Exact Mass (m/z)
    [M+H]+237.10224
    [M+Na]+259.08418
    [M-H]-235.08769

    Note: These are the calculated theoretical exact masses for the specified ions of this compound.

    Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

    Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, often with minimal fragmentation. ESI-MS can be used to observe the molecular ion, typically as a protonated species [M+H]+ in positive ion mode or a deprotonated species [M-H]- in negative ion mode.

    By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern can be obtained. For this compound, expected fragmentation pathways could include cleavage of the bond between the pyrazole and phenol rings, loss of small neutral molecules like CO or N2, and fragmentation of the phenyl and pyrazole rings themselves. The analysis of these fragment ions provides valuable information for structural confirmation. A GC-MS spectrum available in the PubChem database for the isomeric compound 2-(5-phenyl-1H-pyrazol-3-yl)phenol shows a prominent molecular ion peak, which is a common feature for aromatic compounds.

    Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiral Derivatives

    Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for confirming the synthesis of enantiopure compounds and assigning their absolute configuration. creative-biostructure.combhu.ac.inmgcub.ac.in

    Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bhu.ac.in An ORD spectrum plots molar rotation against wavelength. For a chiral compound with a chromophore, the spectrum will show a characteristic peak and trough pattern in the region of absorption, known as a Cotton effect. slideshare.net The sign of the Cotton effect can be used to deduce stereochemical information.

    Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. mgcub.ac.in A CD spectrum is a plot of this differential absorption (often expressed as molar ellipticity) versus wavelength. Enantiomers produce mirror-image CD spectra, making it a definitive tool for distinguishing between them and assessing enantiomeric purity. The shape and sign of the CD signals are exquisitely sensitive to the three-dimensional structure of the molecule.

    For a hypothetical enantiopure atropisomeric derivative of this compound, one would expect to observe distinct Cotton effects in both ORD and CD spectra, corresponding to the electronic transitions of the aromatic chromophores. The mirror-image relationship between the spectra of the two enantiomers would provide unequivocal proof of their stereochemical relationship.

    The creation of enantiopure samples of chiral this compound analogues, which are not readily described in published literature, would likely proceed via two main strategies: chiral resolution or asymmetric synthesis. The existence of stable atropisomers in related N-phenyl-bipyrazole systems suggests that this approach is feasible.

    Theoretical and Computational Chemistry Investigations of 2 1 Phenyl 1h Pyrazol 5 Yl Phenol

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Time-Dependent DFT (TD-DFT) for Excited State Properties

    Modeling of Fluorescence and Phosphorescence Emissions

    The emissive properties of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol, namely fluorescence and phosphorescence, can also be modeled using computational methods. These studies typically involve optimizing the geometry of the first excited singlet state (S1) for fluorescence and the first excited triplet state (T1) for phosphorescence.

    By calculating the energy difference between the excited state and the ground state (S0), the emission wavelengths for fluorescence (S1 → S0) and phosphorescence (T1 → S0) can be predicted. These calculations provide insights into the potential applications of this compound in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe. The intersystem crossing (ISC) and reverse intersystem crossing (RISC) rates, which govern the efficiency of phosphorescence and thermally activated delayed fluorescence (TADF), can also be estimated through advanced computational models.

    Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

    Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with the surrounding environment.

    Conformational Ensemble Analysis in Different Solvents

    MD simulations of this compound in various solvents, such as water, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO), can reveal how the solvent environment influences its three-dimensional structure. By analyzing the trajectory of the simulation, a conformational ensemble, representing the collection of accessible structures, can be generated. This analysis helps in understanding the molecule's flexibility and the preferred conformations in different media. The dihedral angles between the phenyl and pyrazole (B372694) rings, as well as the pyrazole and phenol (B47542) rings, are key parameters monitored during these simulations to characterize the conformational landscape.

    Intra- and Intermolecular Interactions

    The stability and behavior of this compound are governed by a network of intra- and intermolecular interactions. MD simulations allow for the detailed investigation of these interactions. Intramolecular hydrogen bonding between the hydroxyl group of the phenol ring and the nitrogen atom of the pyrazole ring can be a crucial factor in determining the molecule's preferred conformation.

    Intermolecular interactions, such as hydrogen bonding with solvent molecules and van der Waals forces, are also critical. Analyzing the radial distribution functions (RDFs) from MD simulations can provide quantitative information about the solvation shell structure and the strength of solute-solvent interactions.

    Reaction Mechanism Modeling and Transition State Analysis in Synthesis and Reactivity

    Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis and reactivity of this compound.

    Computational Elucidation of Organic Reaction Pathways

    The synthesis of this compound often involves a multi-step process. Computational methods can be used to model the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, the reaction energy profile can be constructed, providing insights into the feasibility and kinetics of the reaction.

    Prediction of Catalytic Cycles in Metal Complexes

    The prediction of catalytic cycles for metal complexes of this compound is a key area of computational chemistry research. While specific catalytic cycles for this exact ligand are not extensively detailed in the available literature, general principles derived from related pyrazole-based ligands can be applied. Density Functional Theory (DFT) is a primary tool for modeling these cycles, allowing for the calculation of geometries and energies of intermediates and transition states.

    A hypothetical catalytic cycle, for instance in a cross-coupling reaction, involving a metal complex of this compound could be proposed to proceed through several key steps:

    Oxidative Addition: The catalytic cycle would likely initiate with the oxidative addition of a substrate (e.g., an aryl halide) to the metal center, leading to a change in the metal's oxidation state.

    Transmetalation: A second reagent, often an organometallic compound, would then transfer its organic group to the metal complex.

    Reductive Elimination: The final step would involve the reductive elimination of the coupled product, regenerating the catalyst for the next cycle.

    Computational studies on similar pincer-type pyrazole complexes have been used to propose mechanisms for reactions like the dehydrogenation of formic acid and transfer hydrogenation. researchgate.netnih.gov These studies highlight the role of the pyrazole ligand in stabilizing the metal center and potentially participating in proton transfer steps, which can be crucial for catalytic activity. The electronic properties of the this compound ligand, influenced by the phenyl and phenol substituents, would be expected to modulate the reactivity of the metal center throughout the catalytic cycle.

    Ligand-Metal Interaction Descriptors within this compound Metal Complexes

    Understanding the nature of the interaction between the this compound ligand and a metal center is fundamental to predicting the stability and reactivity of the resulting complex. Computational methods provide valuable descriptors for these interactions.

    Natural Bond Orbital (NBO) analysis is a powerful computational method used to study orbital interactions within a molecule, translating complex wavefunctions into a more intuitive chemical bonding language. researchgate.net In the context of a metal complex with this compound, NBO analysis can quantify the donor-acceptor interactions between the ligand and the metal.

    The primary interactions would involve the donation of electron density from the lone pairs of the pyrazole nitrogen atom and the phenolic oxygen atom to the vacant orbitals of the metal center. The strength of these interactions is evaluated through second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction.

    Table 1: Hypothetical NBO Analysis Data for a M(II)-[this compound] Complex

    Donor NBO (Ligand)Acceptor NBO (Metal)E(2) (kcal/mol)
    LP (1) N_pyrazoleLP* (1) M45.8
    LP (1) O_phenolLP* (1) M35.2

    This table is illustrative and based on typical values for similar nitrogen and oxygen donor ligands. Actual values would depend on the specific metal and the computational level of theory.

    The NBO analysis can also reveal back-donation from the metal's d-orbitals to the antibonding orbitals of the ligand, which can further stabilize the complex and influence its electronic properties.

    The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.netresearchgate.net This analysis allows for the characterization of the nature of the metal-ligand bonds within a complex of this compound.

    Key parameters derived from QTAIM analysis at the bond critical point (BCP) between the metal and the donor atoms (N and O) include:

    Electron density (ρ(r)) : A higher value is indicative of a stronger bond.

    Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value suggests a shared-shell (covalent) interaction, while a positive value points to a closed-shell (ionic or van der Waals) interaction.

    Total energy density (H(r)) : A negative H(r) is also characteristic of covalent character.

    Table 2: Hypothetical QTAIM Parameters for M-N and M-O Bonds in a Metal Complex

    Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
    M-N_pyrazole0.0850.25-0.015
    M-O_phenol0.0700.310.005

    For a typical transition metal complex with this ligand, the M-N and M-O bonds are expected to exhibit a mixture of covalent and ionic character. QTAIM analysis can precisely quantify this, providing deeper insight into the stability and electronic structure of the complex.

    Advanced Applications in Materials Science and Catalysis Based on 2 1 Phenyl 1h Pyrazol 5 Yl Phenol

    Design of Luminescent Materials Based on 2-(1-Phenyl-1H-pyrazol-5-YL)phenol and its Metal Complexes

    The conjugated system of this compound serves as an excellent chromophore, making it and its derivatives prime candidates for the development of luminescent materials. By forming complexes with various metals or by chemical modification, its emission properties can be finely tuned for specific applications ranging from light-emitting diodes to chemical sensors. mdpi.com

    Metal complexes derived from phenyl-pyrazole ligands are of significant interest in the design of phosphorescent organic light-emitting diodes (OLEDs). The strong spin-orbit coupling induced by a heavy metal center, such as iridium(III), facilitates efficient intersystem crossing, theoretically allowing for internal quantum efficiencies approaching 100%. skku.edu

    The this compound framework is an ideal ligand for such applications. The electronic properties of the resulting metal complex, and thus its emission color and efficiency, can be precisely controlled by introducing electron-donating or electron-withdrawing groups onto the phenyl rings. skku.edu For instance, research on cyclometalated iridium(III) complexes with substituted 1-phenylpyrazole (B75819) ligands has demonstrated this tunability. Electron-donating methyl groups and electron-withdrawing fluorine units alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex, thereby shifting the emission wavelength. skku.edu In addition to iridium, zinc(II) complexes with pyrazole-based ligands have been developed as blue fluorescent emitters, showcasing the versatility of the pyrazole (B372694) scaffold in achieving a range of colors for display technologies. nih.govmdpi.com

    Table 1: Electroluminescent Properties of OLEDs with Iridium(III) Phenylpyrazole Complexes

    This table summarizes the performance of an OLED device fabricated with a phosphorescent iridium(III) complex featuring a substituted 1-phenylpyrazole ligand, demonstrating its potential as a single emitter for white light generation.

    ParameterValueVoltage (V)
    Maximum Luminance 100.6 cd/m²15.0
    Maximum Luminous Efficiency 1.52 cd/A-
    Power Efficiency 0.71 lm/W-
    External Quantum Efficiency (EQE) 0.59%-
    CIE Coordinates (0.35, 0.40)15.0

    Data sourced from a study on phosphorescent iridium complexes for OLEDs. skku.edu

    The ability of the pyrazole-phenol scaffold to act as a chelating agent for metal ions forms the basis of its use in fluorescent sensors for non-biological targets. nih.gov The nitrogen atoms of the pyrazole ring and the oxygen atom of the phenolic group can bind to a target analyte, such as a metal cation. This binding event often restricts intramolecular rotation or induces a change in the electronic structure of the molecule, leading to a significant and detectable change in its fluorescence properties. nih.govrsc.org

    This change can manifest as either a "turn-on" response, where fluorescence is enhanced, or a "turn-off" response (quenching). nih.gov Pyrazole derivatives have been successfully employed as chemosensors for various metal cations, including Al³⁺, Hg²⁺, Cu²⁺, and Zn²⁺. The design of the sensor determines its selectivity, with the pyrazole unit playing a crucial role in the coordination that triggers the photophysical change. nih.gov

    Table 2: Pyrazole-Based Fluorescent Sensors for Non-Biological Analytes

    This table provides examples of pyrazole-based fluorescent sensors and their response to specific non-biological targets.

    Sensor TypeTarget AnalyteObserved ResponseMechanismReference
    Acylhydrazone derivative with pyridine–pyrazoleAl³⁺Fluorescence increase at 468 nmComplex formation restricts molecular motion, enhancing emission. nih.gov
    1-(2-pyridyl)pyrazole derivativeHg²⁺Fluorescence quenching or enhancementCoordination with Hg²⁺ induces structural modification, altering photophysical properties. nih.gov

    Photochromic materials, which undergo a reversible change in color upon exposure to light, are the building blocks of photoswitches and other optoelectronic devices. youtube.com Pyrazole derivatives have been incorporated into molecular structures that exhibit this behavior. A notable example involves a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) moiety integrated into a 1,3-diazabicyclo[3.1.0]hex-3-ene system. mdpi.com

    Upon irradiation with UV light (e.g., 365 nm), the colorless compound undergoes a reversible chemical transformation to a colored, open-ring isomer. mdpi.com This photo-induced isomerization results in a distinct color change, for example, from colorless to yellow or pale beige to deep orange, in both solution and the solid state. This reversible switching makes such compounds candidates for applications in optical data storage and molecular switches. Another class of pyrazole-based photoswitches are arylazo-pyrazoles, which function via a reversible E/Z (trans/cis) isomerization around the azo bond, similar to the well-known azobenzene (B91143) photoswitches. acs.org

    Table 3: Photochromic Properties of a Pyrazolyl-Containing Molecular Switch

    This table details the photochromic behavior of a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative bearing a 2-(1-Phenyl-1H-pyrazol) group.

    PropertyState A (Closed-ring)State B (Open-ring)Stimulus for A → B
    Appearance Colorless (in solution) / Pale Beige (solid)Yellow (in solution) / Deep Orange (solid)UV light (365 nm)
    Key Absorption UV region onlyNew band in the visible spectrum-

    Data derived from a study on a pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene derivative. mdpi.com

    Q & A

    What synthetic strategies are effective for introducing functional groups to the pyrazole core of 2-(1-phenyl-1H-pyrazol-5-yl)phenol?

    Basic Research Focus :
    A common approach involves condensation reactions using substituted aldehydes or ketones under controlled conditions. For example, 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol was synthesized via cyclocondensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine, followed by recrystallization . Key parameters include temperature (reflux in ethanol) and stoichiometric ratios of reactants.

    Advanced Consideration :
    To introduce nitro or phenoxy groups, nucleophilic aromatic substitution (SNAr) can be employed. For instance, 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol was synthesized by reacting 4-nitrophenol with a pyrazole precursor in DMF using potassium carbonate as a base. Reaction optimization requires monitoring pH (to avoid side reactions) and solvent polarity to stabilize intermediates .

    How do intramolecular hydrogen bonds influence the structural conformation of this compound derivatives?

    Basic Research Focus :
    Intramolecular O–H⋯N hydrogen bonding between the phenolic hydroxyl and pyrazole nitrogen enforces near-planarity of the pyrazole and phenol rings. This is critical for stabilizing the molecular geometry, as observed in X-ray studies where dihedral angles between these rings were ≤1° .

    Advanced Consideration :
    Substituents on the phenyl ring (e.g., methoxy or nitro groups) disrupt planarity by introducing steric hindrance or electronic effects. For example, in 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol , the nitro group creates a 54.10° dihedral angle with the pyrazole core, altering π-conjugation and potentially affecting bioactivity .

    What crystallographic techniques are optimal for resolving structural ambiguities in pyrazole derivatives?

    Methodological Answer :
    Single-crystal X-ray diffraction (SC-XRD) using a Stoe IPDS-II diffractometer is widely employed. For 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol , data collected at 173 K provided high-resolution parameters:

    • Space group: Monoclinic P21/cP2_1/c
    • Unit cell: a=6.0686A˚,b=18.6887A˚,c=14.9734A˚,β=91.559a = 6.0686 \, \text{Å}, b = 18.6887 \, \text{Å}, c = 14.9734 \, \text{Å}, \beta = 91.559^\circ
    • RR-factor: 0.037 .

    Data Contradiction Resolution :
    Discrepancies in hydrogen atom positions can arise from thermal motion. Refinement using SHELXL with anisotropic displacement parameters for non-H atoms and isotropic models for H atoms improves accuracy .

    How can NMR spectroscopy distinguish regioisomers in pyrazole derivatives?

    Basic Research Focus :
    1H NMR chemical shifts of pyrazole protons are sensitive to substituent position. For example, in 2-[(1,3-Diphenyl-1H-pyrazol-5-yl)(hydroxy)methyl]acrylonitrile , the pyrazole C5 proton appears as a singlet at δ 6.35–6.50 ppm, while C3 substituents deshield adjacent protons by 0.3–0.5 ppm .

    Advanced Consideration :
    2D NMR (e.g., NOESY or HSQC) resolves overlapping signals. In 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol , cross-peaks between the phenolic O–H (δ 9.82 ppm) and pyrazole N–H confirm intramolecular hydrogen bonding .

    What strategies validate the biological activity of this compound derivatives?

    Basic Research Focus :
    In vitro assays (e.g., COX-2 inhibition) are standard. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced anti-inflammatory activity due to increased electrophilicity at the pyrazole core .

    Advanced Consideration :
    Structure-activity relationship (SAR) studies require systematic substitution. For example, replacing the phenol group with a methoxy moiety reduces hydrogen-bonding capacity, lowering binding affinity to target receptors .

    How do solvent polarity and temperature affect Baylis-Hillman reactions in pyrazolecarbaldehyde derivatives?

    Methodological Answer :
    In DABCO-catalyzed Baylis-Hillman reactions, polar aprotic solvents (DMF, acetonitrile) accelerate acrylonitrile addition to pyrazolecarbaldehydes. For 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylmethyl]acrylonitrile , yields increase from 65% to 82% when temperature is raised from 25°C to 40°C, but side reactions dominate above 50°C .

    What computational methods predict electronic properties of pyrazole derivatives?

    Advanced Research Focus :
    Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). For This compound , the HOMO-LUMO gap (4.2 eV) correlates with UV-Vis absorption maxima at 320 nm, validated experimentally .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.